

Ethyl 4-methyloxazole-5-carboxylate physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Ethyl 4-methyloxazole-5-carboxylate
Cat. No.:	B1584273

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Ethyl 4-methyloxazole-5-carboxylate**

Introduction

Ethyl 4-methyloxazole-5-carboxylate is a heterocyclic compound of significant interest within the pharmaceutical and agrochemical industries.^[1] Its oxazole core serves as a versatile scaffold, making it a crucial building block in the synthesis of more complex, biologically active molecules.^{[1][2]} For researchers, scientists, and drug development professionals, a thorough understanding of this intermediate's physical properties is not merely academic; it is fundamental to its practical application. These properties govern critical parameters such as storage, handling, reaction kinetics, purification, and formulation. This guide provides a detailed examination of the core physical and chemical characteristics of **Ethyl 4-methyloxazole-5-carboxylate**, offering both established data and the experimental context necessary for its effective utilization in a laboratory setting.

Compound Identification and Molecular Structure

A precise identification is the cornerstone of any chemical analysis. The structural and molecular details provide the foundational context for all physical properties.

- Chemical Name: **Ethyl 4-methyloxazole-5-carboxylate**^{[3][4]}

- Synonyms: 4-Methyloxazole-5-carboxylic acid ethyl ester, 4-Methyl-5-carbethoxyoxazole[[3](#)][[5](#)]
- CAS Number: 20485-39-6[[3](#)][[4](#)][[5](#)][[6](#)]
- Molecular Formula: C₇H₉NO₃[[1](#)][[3](#)][[4](#)][[6](#)]
- Molecular Weight: 155.15 g/mol [[1](#)][[3](#)][[4](#)][[6](#)]
- InChIKey: XNMORZSEENWFLI-UHFFFAOYSA-N[[7](#)]

The molecule consists of a central 5-membered oxazole ring, substituted with a methyl group at the 4-position and an ethyl carboxylate group at the 5-position. This combination of a heterocyclic aromatic system and an ester functional group dictates its chemical reactivity and physical behavior.

Core Physical Properties

The following table summarizes the key physical properties of **Ethyl 4-methyloxazole-5-carboxylate**, compiled from various chemical data sources. These values are essential for predicting the compound's behavior under different experimental conditions.

Property	Value	Source(s)
Appearance	Colorless to light orange/yellow clear liquid	
Melting Point	38 °C	[3]
Boiling Point	59-62 °C at 1.5 Torr 204.1 °C (Predicted at atm. pressure)	[1][3]
Density	1.139 g/cm ³	[3]
Refractive Index (n _{20/D})	1.468	[3]
Flash Point	96.1 °C	[3]
Purity	Typically >96.0% (GC)	
Storage Conditions	Room temperature, sealed in a dry environment	[1][5][6]

Detailed Analysis of Physical Characteristics State, Appearance, and Odor

At a standard ambient temperature and pressure (SATP), **Ethyl 4-methyloxazole-5-carboxylate** exists as a clear liquid, with coloration ranging from completely colorless to a yellowish-orange hue, which may depend on purity. While a melting point of 38°C is reported, it suggests that the compound can solidify into a low-melting solid if stored at temperatures below this point.[3] This is a critical consideration for handling, as the material may require warming to be transferred as a liquid.

Thermal Properties: Melting and Boiling Points

The reported boiling point of 59-62 °C is specified at a reduced pressure of 1.5 Torr.[3] This is a common practice for organic compounds that may be susceptible to decomposition at higher temperatures. Distillation under vacuum allows for purification at a significantly lower temperature than the atmospheric boiling point, thereby preserving the integrity of the molecule. The predicted atmospheric boiling point of 204.1 °C indicates moderate volatility under standard conditions.[1] The flash point of 96.1 °C is the lowest temperature at which its

vapors will ignite in the presence of an ignition source, classifying it as a combustible liquid but not highly flammable.[3][8]

Density and Refractive Index

The density of 1.139 g/cm³ indicates that the compound is slightly denser than water.[3] The refractive index, a measure of how light propagates through the substance, is a highly specific physical constant used for identification and rapid purity assessment. A measured value of 1.468 for a purified sample can serve as a reliable quality control metric.[3]

Solubility Profile

Based on its molecular structure, which includes both a polar heterocyclic ring and a moderately nonpolar ethyl ester group, **Ethyl 4-methyloxazole-5-carboxylate** is expected to be soluble in a range of common organic solvents such as chloroform, methanol, ethanol, and ethyl acetate.[9] Synthesis procedures often involve extraction from aqueous media using diethyl ether, which suggests limited solubility in water but good solubility in moderately polar organic solvents.[3] This differential solubility is the cornerstone of its purification by liquid-liquid extraction.

Spectroscopic Characterization Profile

While specific spectra are proprietary to the analyzing entity, the molecular structure allows for an expert prediction of its characteristic spectroscopic signatures. These are vital for confirming the identity and structural integrity of the compound.

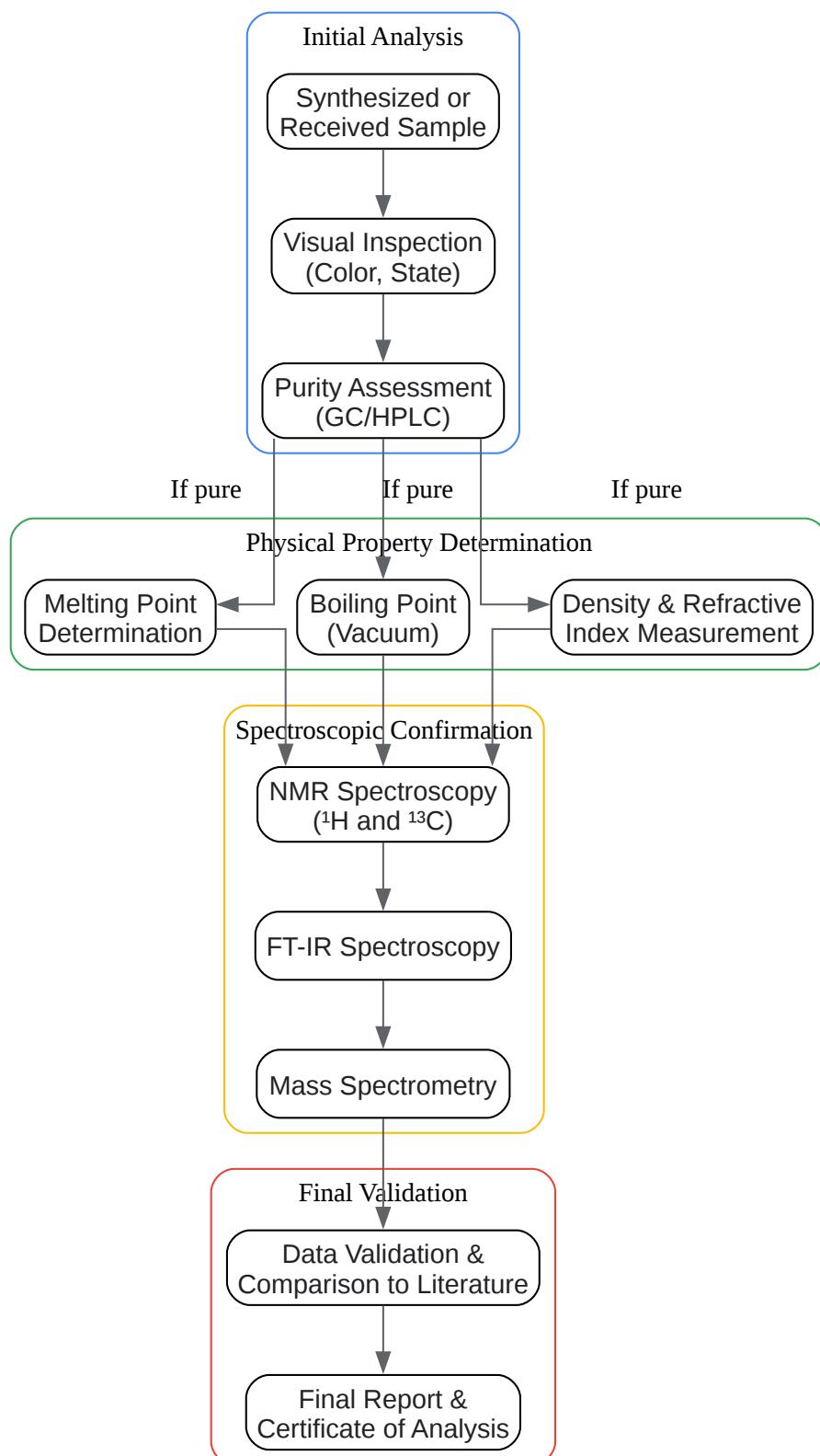
- ¹H NMR: The proton NMR spectrum is expected to be distinct. The ethyl group should present as a quartet around 4.3 ppm (the -CH₂- adjacent to the ester oxygen) and a triplet around 1.3 ppm (the terminal -CH₃). The methyl group on the oxazole ring would likely appear as a sharp singlet around 2.5 ppm. The lone proton on the oxazole ring should appear as a singlet further downfield, typically above 7.9 ppm.
- ¹³C NMR: The carbon spectrum will show a peak for the ester carbonyl carbon (C=O) around 160-165 ppm. The carbons of the oxazole ring will appear in the aromatic region (approx. 120-160 ppm). The carbons of the ethyl group and the methyl group will be found in the upfield region.

- FT-IR (Infrared Spectroscopy): The IR spectrum provides confirmation of the functional groups. A strong, sharp absorption band is expected around $1710\text{-}1730\text{ cm}^{-1}$ corresponding to the C=O stretching of the ester.^[10] Vibrations for the C=N and C-O bonds within the oxazole ring would be present in the $1500\text{-}1650\text{ cm}^{-1}$ and $1000\text{-}1300\text{ cm}^{-1}$ regions, respectively.^[10] C-H stretching from the alkyl groups will be observed just below 3000 cm^{-1} .^[10]
- Mass Spectrometry (MS): In a mass spectrum, the compound is expected to show a molecular ion peak (M^+) at an m/z (mass-to-charge ratio) corresponding to its molecular weight, 155.15.^[4]

Experimental Protocol: Melting Point Determination

To ensure the trustworthiness of reported data, a self-validating and standardized protocol is essential. The determination of a melting point is a fundamental technique for assessing the purity of a solid compound. Given that this compound can exist as a solid below 38°C , this protocol is highly relevant.

Objective: To determine the melting point range of a solidified sample of **Ethyl 4-methyloxazole-5-carboxylate** using the capillary tube method.


Methodology:

- Sample Preparation: Ensure the sample is completely solid by cooling it below its expected melting point (e.g., in an ice bath). The solid sample must be thoroughly dried to remove any residual solvent.
- Loading the Capillary Tube: Pulverize a small amount of the solid sample into a fine powder on a watch glass. Tamp the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
- Heating and Observation:

- Begin heating the block. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.
- For a known compound like this one, heat rapidly to about 20 °C below the expected melting point (i.e., to about 18 °C).
- Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.
- Recording the Melting Range:
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the entire sample has completely melted into a clear liquid (T_2).
 - The melting point is reported as the range $T_1 - T_2$. A pure compound will have a sharp melting range of 1-2 °C. Impurities will typically depress and broaden this range.

Characterization Workflow

The logical flow for analyzing a chemical sample like **Ethyl 4-methyloxazole-5-carboxylate** involves a series of steps to confirm its identity, purity, and structure.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

Conclusion

The physical properties of **Ethyl 4-methyloxazole-5-carboxylate** define its profile as a stable, moderately volatile liquid or low-melting solid that is readily soluble in common organic solvents. The data presented—from its thermal characteristics to its spectroscopic signatures—provides the essential framework for its safe handling, effective purification, and successful application in synthetic chemistry. For professionals in drug discovery and development, this knowledge is paramount for transitioning this key intermediate from a laboratory reagent to a component of a scalable synthetic route. Adherence to standardized protocols for property determination will ensure reproducibility and reliability in any research and development context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 4-methyloxazole-5-carboxylate [myskinrecipes.com]
- 2. lookchem.com [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. Ethyl 4-methyloxazole-5-carboxylate | C7H9NO3 | CID 88558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 4-methyloxazole-5-carboxylate - CAS:20485-39-6 - Sunway Pharm Ltd [3wpharm.com]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. PubChemLite - Ethyl 4-methyloxazole-5-carboxylate (C7H9NO3) [pubchemlite.lcsb.uni.lu]
- 8. 5-メチルイソオキサゾール-4-カルボン酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Ethyl 5-methylisoxazole-4-carboxylate CAS#: 51135-73-0 [m.chemicalbook.com]
- 10. Ethyl 5-Methyloxazole-4-carboxylate | 32968-44-8 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Ethyl 4-methyloxazole-5-carboxylate physical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1584273#ethyl-4-methyloxazole-5-carboxylate-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com